molecular formula C11H12N4O2 B1491270 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one CAS No. 1316316-43-4

2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one

Cat. No.: B1491270
CAS No.: 1316316-43-4
M. Wt: 232.24 g/mol
InChI Key: YNCYRAUMOBXIMT-UHFFFAOYSA-N
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Description

This compound features an azido group attached to an indole derivative, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methoxyindole, which is then converted into 1-(4-methoxyindolin-1-yl)ethan-1-one through a series of reactions involving acylation and cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary amines or secondary amines, with reactions typically conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cycloaddition: Reagents such as alkynes are used, with copper(I) catalysts often employed to facilitate the reaction under mild conditions.

Major Products

    Amines: Formed through nucleophilic substitution of the azido group.

    Triazoles: Resulting from cycloaddition reactions with alkynes.

Scientific Research Applications

2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent, enabling the labeling and tracking of biomolecules in living systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting various diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one is primarily related to its azido group, which can undergo bioorthogonal reactions. These reactions allow the compound to selectively interact with specific biomolecules without interfering with natural biological processes. The indole moiety may also contribute to its biological activity by interacting with various molecular targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Azido-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with a phenyl group instead of an indole moiety.

    1-Azido-2-(4-methoxyphenyl)ethan-1-one: Another azido compound with a different substitution pattern on the aromatic ring.

Uniqueness

2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one is unique due to the presence of both an azido group and an indole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-azido-1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-10-4-2-3-9-8(10)5-6-15(9)11(16)7-13-14-12/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCYRAUMOBXIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN2C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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